

An In-Depth Technical Guide to the Chemical Structure and Properties of Bumadizone

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Compound of Interest

Compound Name: **Bumadizone**

Cat. No.: **B043250**

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Abstract

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed tables summarize key quantitative data, and experimental protocols for relevant assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological role.

Chemical Structure and Identification

Bumadizone, with the IUPAC name 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid, is a synthetic compound belonging to the class of malonic acid derivatives.^[1] Its chemical structure is characterized by a butylmalonic acid backbone linked to a 1,2-diphenylhydrazine moiety.

Table 1: Chemical Identifiers of **Bumadizone**

Identifier	Value
IUPAC Name	2-[phenyl-(phenylamino)carbamoyl]hexanoic acid[1]
CAS Number	3583-64-0[1]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₃ [1]
Molecular Weight	326.39 g/mol
SMILES	CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O[1]
InChI	InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)

Physicochemical Properties

The physicochemical properties of **Bumadizone** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Bumadizone**

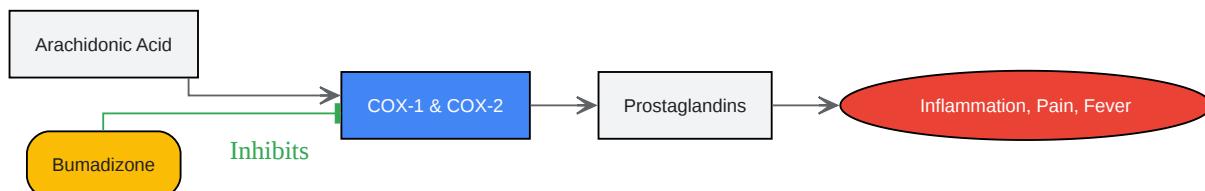
Property	Value
Melting Point	117-119 °C
Boiling Point	487.4 °C at 760 mmHg
Solubility	Slightly soluble in DMSO and Methanol.
pKa (Strongest Acidic)	4.35
LogP	4.01

Mechanism of Action and Signaling Pathway

Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Inhibition of Prostaglandin Synthesis

As a non-selective COX inhibitor, **Bumadizone** targets both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, **Bumadizone** effectively reduces the production of these pro-inflammatory molecules.



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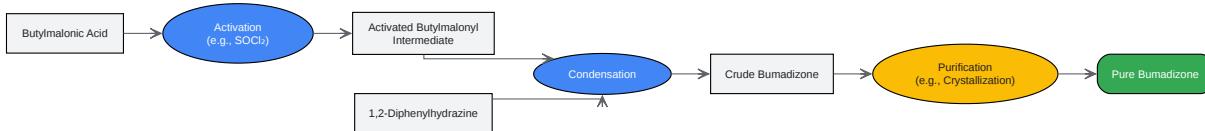
Bumadizone's inhibition of the COX pathway.

Experimental Protocols

This section outlines general methodologies for key experiments related to the evaluation of **Bumadizone**.

Synthesis of Bumadizone (Conceptual)

A plausible synthesis would involve the reaction of butylmalonic acid with a suitable activating agent, followed by condensation with 1,2-diphenylhydrazine.



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A conceptual workflow for **Bumadizone** synthesis.

Protocol:

- Activation: Butylmalonic acid is reacted with a chlorinating agent like thionyl chloride to form the more reactive acyl chloride.
- Condensation: The resulting activated intermediate is then reacted with 1,2-diphenylhydrazine in an appropriate solvent, likely in the presence of a base to neutralize the generated HCl.
- Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure **Bumadizone**.

Characterization of Bumadizone

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **Bumadizone**.

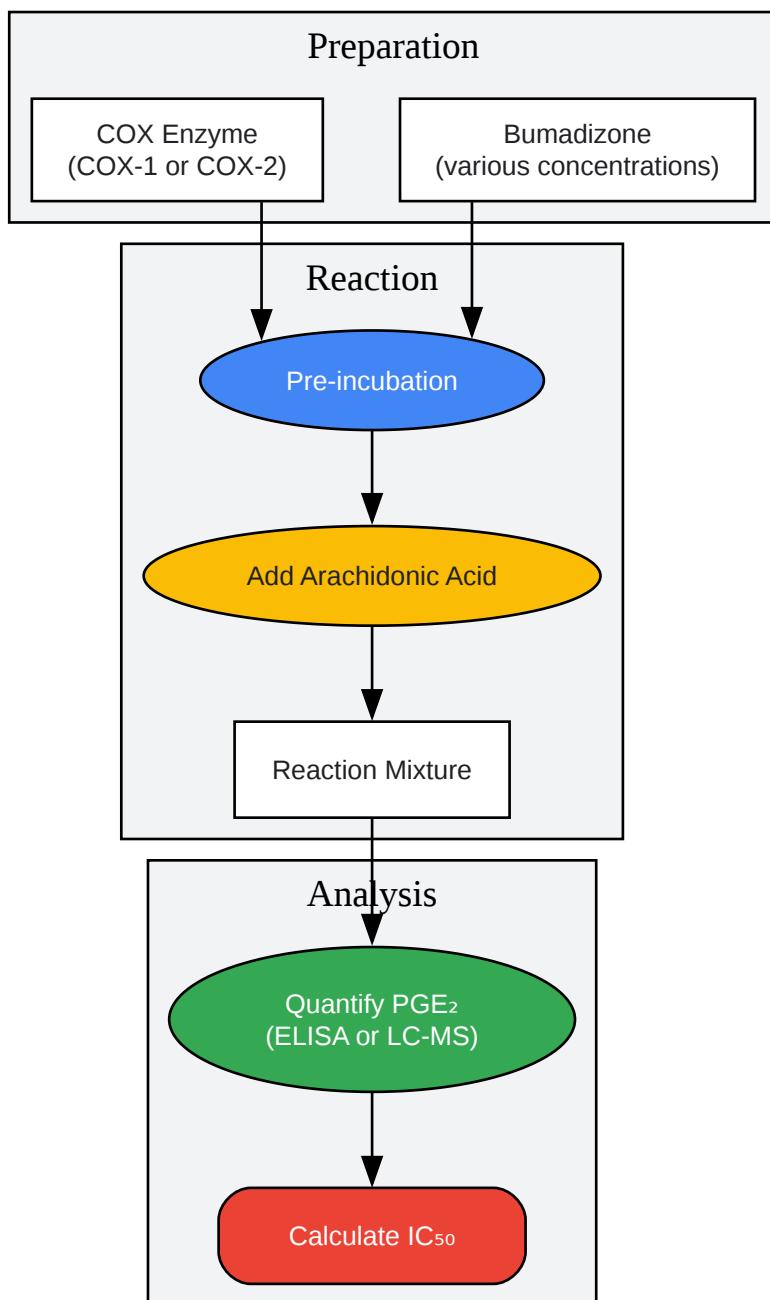
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency of **Bumadizone** against COX-1 and COX-2.

Protocol:

- Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
- Incubation: The enzymes are pre-incubated with various concentrations of **Bumadizone** or a vehicle control.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- IC₅₀ Determination: The concentration of **Bumadizone** that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.



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Workflow for an in vitro COX inhibition assay.

Quantitative Pharmacological Data

While specific IC_{50} values for **Bumadizone** are not readily available in the public domain, its classification as a non-selective NSAID implies that it inhibits both COX-1 and COX-2, likely

with comparable potency to other traditional NSAIDs. Further research is required to definitively quantify its inhibitory constants.

Conclusion

Bumadizone is a well-characterized NSAID with a clear mechanism of action involving the non-selective inhibition of cyclooxygenase enzymes. Its chemical and physicochemical properties are established, providing a solid foundation for its use in pharmaceutical formulations. The provided conceptual experimental protocols offer a framework for the synthesis, characterization, and pharmacological evaluation of **Bumadizone** and similar compounds. Further studies to determine its precise inhibitory constants against COX-1 and COX-2 would be valuable for a more complete understanding of its pharmacological profile.

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References

- 1. researchgate.net [researchgate.net]
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